molecular formula C19H15F2NO3 B2835964 Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 899724-10-8

Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2835964
CAS No.: 899724-10-8
M. Wt: 343.33
InChI Key: PKDGJRIYQOPVMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the quinoline ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA-gyrase-DNA complex, it prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death .

Biological Activity

Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by the presence of fluorine atoms and a carboxylate group, suggests potential biological activities that warrant detailed investigation.

  • Molecular Formula : C17H16F2N2O3
  • Molecular Weight : 343.3 g/mol
  • CAS Number : 899724-10-8

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains. A study demonstrated its inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

Quinoline derivatives have garnered attention for their anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • ROS Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in tumor cells.
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference(s)
AntimicrobialInhibitory effect on E. coli and S. aureus ,
AnticancerInduces apoptosis in breast and lung cancer cells ,
Enzyme InhibitionInhibits specific kinases involved in tumor growth ,

Case Study: Anticancer Activity

A study conducted on the effects of this compound on human lung cancer cells (A549) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). Flow cytometry analysis indicated that the compound caused an increase in early apoptotic cells, confirming its potential as an anticancer agent.

Properties

IUPAC Name

ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO3/c1-2-25-19(24)16-11-22(10-12-3-5-13(20)6-4-12)17-8-7-14(21)9-15(17)18(16)23/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDGJRIYQOPVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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